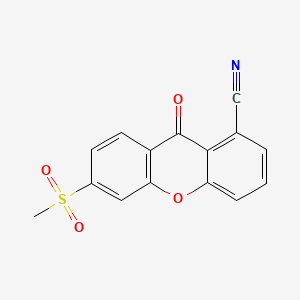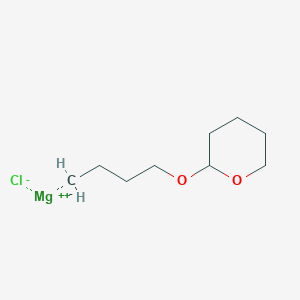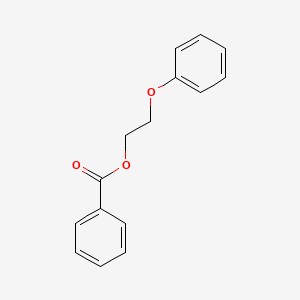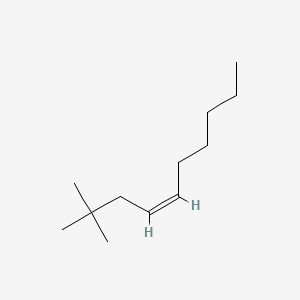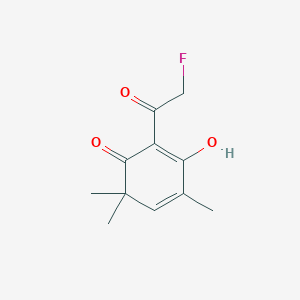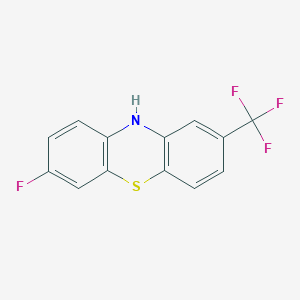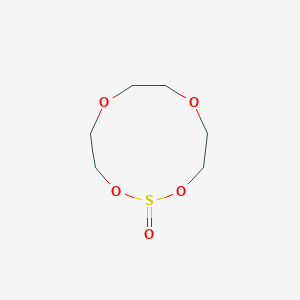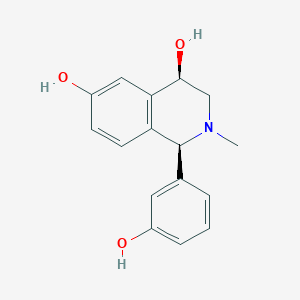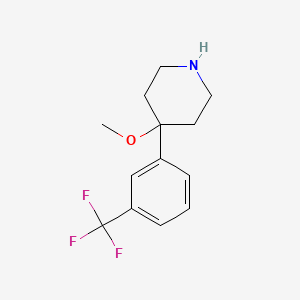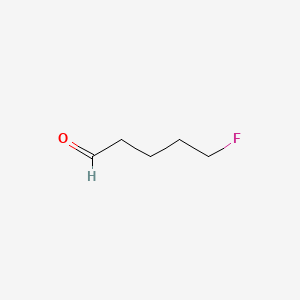
4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is a derivative of Fingolimod, a sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis, an autoimmune condition affecting the central nervous system. The compound 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is known for its role in modulating immune responses by inhibiting lymphocyte emigration from lymphoid organs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves multiple steps, starting from commercially available precursors. The key steps include:
Alkylation: Introduction of the octyl group to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the alkyl chain.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
Applications De Recherche Scientifique
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its effects on immune cell modulation.
Medicine: Investigated for potential therapeutic uses beyond multiple sclerosis, such as in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and limiting immune responses. The compound specifically targets receptors 1, 3, 4, and 5, modulating various immune pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: The parent compound, used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immune-modulating effects.
Ozanimod: A newer compound in the same class, with a slightly different receptor binding profile.
Uniqueness
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H33NO3 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-18(23)17-10-8-16(9-11-17)12-13-19(20,14-21)15-22/h8-11,18,21-23H,2-7,12-15,20H2,1H3 |
Clé InChI |
FPRPJRRMSPRIRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=C(C=C1)CCC(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


